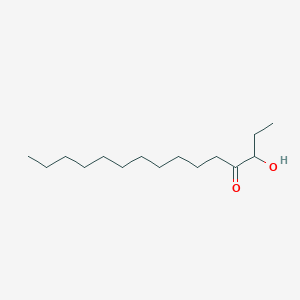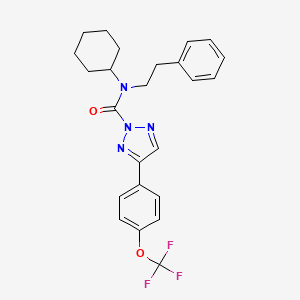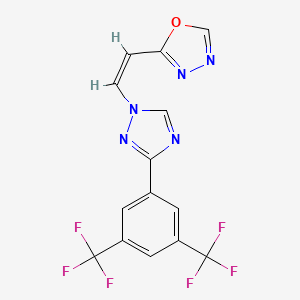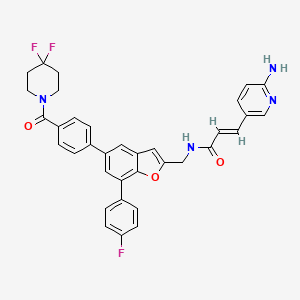
3-Hydroxy-4-pentadecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LAI-1 is a regulator of bacterial signaling, modulating gene regulation and cellular responses of eukaryotic cells (amoebae or macrophages) and a variety of processes including pathogen-host cell interactions.
Aplicaciones Científicas De Investigación
Chelation and Metal Binding
Chelation Therapy for Metal Overload : 3-Hydroxy-4-pyridinone derivatives have been explored for their potential in chelation therapy, particularly for removing hard metal ions like aluminum from the body. Studies show that these compounds can effectively bind with metal ions, indicating their usefulness in situations of metal accumulation in organisms (Santos, Gama, Gano, & Farkas, 2005).
Biomedical Applications : The same class of compounds has been reported to have high affinity for biologically relevant metal ions, making them valuable in biomedical applications, including the development of novel imaging agents (Ferreira et al., 2006).
Biomaterials and Tissue Engineering
- Tissue Engineering Materials : Polyhydroxyalkanoates (PHAs), which include derivatives like 3-Hydroxybutyrate and 3-Hydroxyvalerate, have been widely used in tissue engineering. These biomaterials are known for their biodegradability and thermoprocessability, making them suitable for medical devices and tissue engineering applications (Chen & Wu, 2005).
Analytical and Environmental Studies
- Environmental Marker for Endotoxin : 3-Hydroxy acids, including 3-Hydroxy-4-pentadecanone, have been investigated as potential chemical markers for endotoxin in environmental and occupational samples. These studies focus on developing methods for the quantitative profiling of 3-hydroxy fatty acids (Uhlig et al., 2016).
Pharmaceutical and Biomedical Research
Ligand-Membrane Interactions : Research on the interaction of 3-Hydroxy-4-pyridinone ligands with lipid phases has been conducted, providing insights into the membrane translocation mechanisms and potential pharmaceutical applications of these compounds (Coimbra et al., 2018).
Selective Metal Chelation : Studies have also highlighted the selectivity of 3-Hydroxy-4-pyridinone derivatives in chelating specific metal ions, which is crucial for developing targeted therapies for metal-related disorders (Gama, Dron, Chaves, Farkas, & Santos, 2009).
Analytical Performance in Iron Determination : The synthesis and evaluation of new hydrophilic 3-hydroxy-4-pyridinone chelators have been investigated for their potential in the analytical determination of iron in water samples, demonstrating their application in environmental and analytical chemistry (Moniz et al., 2019).
Propiedades
Número CAS |
1046789-93-8 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.4 |
Nombre IUPAC |
3-hydroxypentadecan-4-one |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3 |
Clave InChI |
BQRGHMCHOJLOLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C(CC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LAI-1; LAI 1; LAI1; Legionella autoinducer-1; Legionella autoinducer 1; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)

![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)


![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)
![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)

